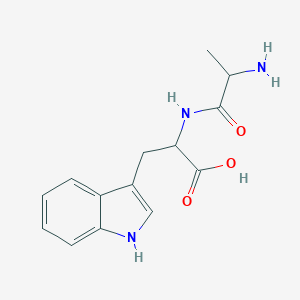

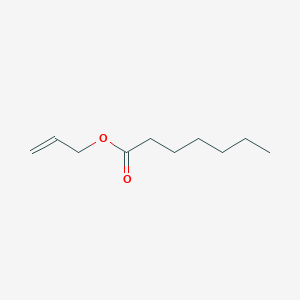

L-Alanyl-L-tryptophane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

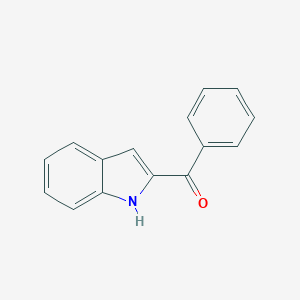

Ala-Trp is a dipeptide formed from L-alanyl and L-tryptophan residues. It has a role as a metabolite.

Applications De Recherche Scientifique

Ingénierie Métabolique

L-Alanyl-L-tryptophane joue un rôle important dans l'ingénierie métabolique de Escherichia coli pour la production de L-tryptophane . La voie de biosynthèse du L-tryptophane a été reconstituée dans E. coli pour produire du L-tryptophane avec une grande efficacité . Cette approche a ouvert de nouvelles possibilités pour des processus de biofabrication du L-tryptophane durables, rentables et respectueux de l'environnement .

Industrie Pharmaceutique

Le L-tryptophane et ses dérivés, y compris le this compound, sont largement utilisés dans l'industrie pharmaceutique . Ils servent de matières premières importantes pour la production de divers médicaments .

Industrie Agroalimentaire

Le L-tryptophane, un acide aminé essentiel pour les humains et les animaux, est utilisé comme complément dans l'industrie alimentaire et de l'alimentation animale . Le this compound, étant un dérivé du L-tryptophane, trouve également son application dans ces industries .

Spectroscopie Vibrationnelle

This compound a été utilisé en absorption vibrationnelle, dichroïsme circulaire vibrationnel, diffusion Raman, activité optique Raman et spectroscopie Raman améliorée par la surface. Ces techniques sont utilisées pour étudier les structures des protéines et de l'ADN, l'hydratation et la liaison des ligands, des médicaments, des pesticides ou des herbicides.

Croissance et Développement des Plantes

Le L-tryptophane est appliqué de manière exogène aux plantes en raison d'une biosynthèse insuffisante d'auxine endogène . L'application exogène de L-tryptophane, qui comprend le this compound, est très importante pour la croissance et le développement normaux des plantes .

Optimisation du Processus de Fermentation

<a data-citationid="374116e8-a18d-b5c8-fede-f01376723f86-37-group" h="ID=SERP

Mécanisme D'action

Target of Action

L-Alanyl-L-tryptophan, also known as Ala-Trp, is a dipeptide composed of the amino acids alanine and tryptophan . The primary targets of L-Alanyl-L-tryptophan are likely to be related to the metabolic pathways of its constituent amino acids, L-alanine and L-tryptophan .

Mode of Action

L-tryptophan is an essential amino acid that undergoes extensive metabolism, resulting in many bioactive molecules acting in various organs through different action mechanisms . L-alanine, on the other hand, can spare glutamine metabolism for high-demand tissues under inflammatory and/or highly catabolic situations .

Biochemical Pathways

L-tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-tryptophan metabolism are reported in several diseases, making L-tryptophan metabolism a promising therapeutic target . The metabolism of L-alanine is also crucial, particularly in the context of glutamine metabolism .

Pharmacokinetics

The pharmacokinetics of l-tryptophan have been extensively studied . L-tryptophan is an essential amino acid required for protein biosynthesis and is also a biochemical precursor of metabolites that significantly affect mammalian physiology .

Result of Action

The molecular and cellular effects of L-Alanyl-L-tryptophan’s action are likely to be related to the effects of its constituent amino acids. L-tryptophan is involved in the synthesis of serotonin, a neurotransmitter that plays a key role in mood regulation . L-alanine, on the other hand, can influence glutamine metabolism, which is crucial for various cellular functions .

Action Environment

The action, efficacy, and stability of L-Alanyl-L-tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-tryptophan . Additionally, the availability of L-alanine can influence the metabolism of glutamine .

Safety and Hazards

Orientations Futures

A metabolically engineered strain for AQ production was successfully developed via inactivation of peptidases, screening of BacD, introduction of glutamine synthesis module, and balancing the glutamine and AQ synthesis modules to improve the yield of AQ . This work provides a microbial cell factory for efficient production of AQ with industrial potential .

Analyse Biochimique

Biochemical Properties

L-Alanyl-L-tryptophan plays a significant role in biochemical reactions, particularly in protein synthesis and metabolic pathways. It interacts with various enzymes and proteins, including tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan . These interactions are essential for the synthesis of serotonin and kynurenine, which are critical for maintaining physiological functions such as mood regulation and immune response .

Cellular Effects

L-Alanyl-L-tryptophan influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of natural killer cells, enhancing their cytolytic activity against tumor cells . Additionally, L-Alanyl-L-tryptophan affects the expression of heat shock proteins, which play a role in cellular stress responses and homeostasis .

Molecular Mechanism

At the molecular level, L-Alanyl-L-tryptophan exerts its effects through various mechanisms. It binds to specific receptors and enzymes, such as tryptophan hydroxylase, facilitating the conversion of tryptophan to serotonin . This binding interaction is crucial for the regulation of neurotransmitter levels in the brain. Furthermore, L-Alanyl-L-tryptophan can inhibit or activate enzymes involved in metabolic pathways, thereby influencing gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Alanyl-L-tryptophan can change over time. Studies have shown that its stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to L-Alanyl-L-tryptophan has been observed to affect cellular functions, including alterations in metabolic activity and gene expression patterns .

Dosage Effects in Animal Models

The effects of L-Alanyl-L-tryptophan vary with different dosages in animal models. At low doses, it has been found to enhance immune responses and improve cognitive functions . At high doses, L-Alanyl-L-tryptophan may exhibit toxic effects, including disruptions in metabolic processes and potential neurotoxicity . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

L-Alanyl-L-tryptophan is involved in several metabolic pathways, including the kynurenine and serotonin pathways . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are critical for the conversion of tryptophan to its metabolites . These interactions influence metabolic flux and the levels of various metabolites, impacting physiological functions such as mood regulation and immune response .

Transport and Distribution

Within cells and tissues, L-Alanyl-L-tryptophan is transported and distributed through specific transporters and binding proteins. The high-affinity tryptophan uptake transport system plays a crucial role in its cellular uptake . This system ensures the efficient transport of L-Alanyl-L-tryptophan into cells, where it can exert its biochemical effects. Additionally, its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

L-Alanyl-L-tryptophan’s subcellular localization is essential for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is directed by specific targeting signals and post-translational modifications, which ensure that L-Alanyl-L-tryptophan reaches its intended cellular compartments . The subcellular distribution of L-Alanyl-L-tryptophan influences its interactions with other biomolecules and its overall biochemical activity.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Alanyl-L-tryptophan involves coupling of L-alanine and L-tryptophan through peptide bond formation.", "Starting Materials": [ "L-alanine", "L-tryptophan", "Coupling reagents (e.g. HATU, DIC, EDC, etc.)", "Activating agent (e.g. N-hydroxysuccinimide, N-hydroxybenzotriazole, etc.)", "Solvents (e.g. DMF, DMSO, etc.)" ], "Reaction": [ "Activation of carboxylic acid group of L-alanine using an activating agent", "Addition of coupling reagent to activate the carboxylic acid group", "Addition of L-tryptophan to the activated L-alanine to form a peptide bond", "Removal of any protecting groups if necessary", "Purification of the product using column chromatography or other techniques", "Verification of the structure using spectroscopic techniques such as NMR and mass spectrometry" ] } | |

Numéro CAS |

16305-75-2 |

Formule moléculaire |

C14H17N3O3 |

Poids moléculaire |

275.30 g/mol |

Nom IUPAC |

2-(2-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C14H17N3O3/c1-8(15)13(18)17-12(14(19)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7-8,12,16H,6,15H2,1H3,(H,17,18)(H,19,20) |

Clé InChI |

WUGMRIBZSVSJNP-UHFFFAOYSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-])[NH3+] |

SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

SMILES canonique |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

| 16305-75-2 | |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)

![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)